molecular formula C7H10N2S B7785291 1,5-dimethyl-1H-pyrrole-2-carbothioamide CAS No. 134789-90-5

1,5-dimethyl-1H-pyrrole-2-carbothioamide

Cat. No.: B7785291
CAS No.: 134789-90-5
M. Wt: 154.24 g/mol
InChI Key: FJBWDQATHDGRDH-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrrole-2-carbothioamide is a heterocyclic compound with the molecular formula C₇H₁₀N₂S. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules. The compound is characterized by its pyrrole ring structure, which is substituted with two methyl groups and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1H-pyrrole-2-carbothioamide can be synthesized through various synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-1H-pyrrole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrrole-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrrole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring structure allows the compound to interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

    1,5-Dimethyl-1H-pyrrole-2-carbonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.

    1,5-Dimethyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness: 1,5-Dimethyl-1H-pyrrole-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1,5-dimethylpyrrole-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBWDQATHDGRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276157
Record name 1,5-Dimethyl-1H-pyrrole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134789-90-5
Record name 1,5-Dimethyl-1H-pyrrole-2-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134789-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-1H-pyrrole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 g of 2-cyano-1,5-dimethylpyrrol are dissolved in 40 ml of ethanol and treated with 10 ml of triethylamine. 50 ml of an ethanolic H2S solution (3.8 g/100 ml) are added and the mixture is heated for ca. 15 hours in an autoclave at 70°. The reaction mixture is cooled and the solvent is evaporated off to obtain ca. a quarter of its volume. 1,5-dimethylpyrrol-2-carbothioamide crystallizes upon cooling at 0° in the form of a light yellow precipitate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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